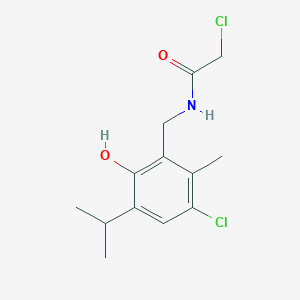

2-chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide

Description

2-Chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide is a chloro-substituted acetamide derivative featuring a multi-substituted benzyl group. Its structure includes:

- Benzyl backbone: A benzene ring substituted with chloro (3-position), hydroxyl (6-position), isopropyl (5-position), and methyl (2-position) groups.

- Acetamide moiety: A 2-chloroacetamide group (-NH-C(O)-CH₂Cl) attached to the benzyl nitrogen.

Properties

IUPAC Name |

2-chloro-N-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2/c1-7(2)9-4-11(15)8(3)10(13(9)18)6-16-12(17)5-14/h4,7,18H,5-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPKCWXVLZLETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CNC(=O)CCl)O)C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide is a synthetic compound with the molecular formula C13H17Cl2NO2 and a molecular weight of 290.18 g/mol. It is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity. This compound is primarily utilized in research settings for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of various derivatives of similar compounds, indicating that modifications to the chemical structure can significantly enhance biological activity. For instance, compounds with structural similarities to this compound have demonstrated potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting strong antimicrobial properties .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymatic pathways or disrupt cellular processes in target organisms. For example, compounds with similar structures have been shown to interfere with bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have indicated that while this compound exhibits significant antimicrobial activity, it also presents a favorable selectivity profile, minimizing toxicity to human cells. This selectivity is crucial for developing therapeutic agents that target pathogens without adversely affecting host cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of several acetamide derivatives, including those structurally related to this compound. The study found that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical class .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations while demonstrating low toxicity towards normal cells, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H17Cl2NO2 |

| Molecular Weight | 290.18 g/mol |

| Antimicrobial MIC (against S. aureus) | 0.22 - 0.25 μg/mL |

| Cytotoxicity (IC50 in cancer cells) | Micromolar range |

| Selectivity | High (low toxicity to human cells) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-Chloro-N-(2-Methyl-3H-Benzimidazol-5-Yl)Acetamide (CAS: 626207-53-2)

Molecular Formula : C₁₀H₁₀ClN₃O | Molar Mass : 223.66 g/mol .

Structural Differences:

| Feature | Target Compound | Benzimidazole Analog |

|---|---|---|

| Aromatic Core | Benzene ring with 4 substituents (Cl, OH, isopropyl, methyl) | Benzimidazole heterocycle (bicyclic structure with two N atoms) |

| Key Functional Groups | 2-Chloroacetamide, hydroxyl, isopropyl, methyl | 2-Chloroacetamide, methyl group on benzimidazole |

| Hydrogen Bonding Capacity | High (due to -OH group) | Moderate (amide NH and benzimidazole NH) |

Physicochemical Properties:

- Solubility: The hydroxyl group in the target compound likely enhances polar solvent solubility (e.g., water, ethanol) compared to the benzimidazole analog, which lacks -OH but has a heterocyclic NH group .

Hazard Profile:

Structural Analog 2: 3-[2-(4-Morpholinyl)-2-Oxoethoxy]Benzoic Acid (Ref: 10-F607394)

Molecular Formula: Not explicitly provided, but inferred as C₁₃H₁₅NO₅ (morpholine + benzoic acid + oxoethoxy groups) .

Structural Differences:

| Feature | Target Compound | Benzoic Acid Analog |

|---|---|---|

| Core Structure | Acetamide-linked benzyl group | Benzoic acid with morpholine-containing ether |

| Functional Groups | Chloro, hydroxyl, isopropyl, methyl | Carboxylic acid, morpholine, oxoethoxy |

Key Comparisons:

- Reactivity : The target compound’s chloroacetamide group may undergo nucleophilic substitution, while the benzoic acid analog’s carboxyl group could participate in acid-base reactions or esterification .

- Biological Activity : The morpholine group in the analog is often used to enhance solubility or target enzymes (e.g., kinase inhibitors), whereas the target’s hydroxyl group may favor hydrogen bonding in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.